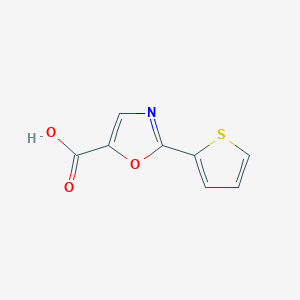

2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid

Description

Significance of Oxazole (B20620) Derivatives in Organic Synthesis and Material Sciences

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. uni.lu This structural motif is a cornerstone in both organic synthesis and material sciences due to its inherent chemical properties and stability. In organic synthesis, oxazoles serve as versatile intermediates and building blocks for constructing more complex molecules, including a wide array of natural products and bioactive compounds. nih.gov Various synthetic strategies, such as the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis, have been developed to access a diverse range of substituted oxazoles. beilstein-journals.org

In the realm of material sciences, oxazole-based compounds have garnered significant attention for their applications in creating advanced functional materials. Their electron-deficient nature and rigid, planar structure contribute to unique photophysical properties. Consequently, oxazole derivatives are integral components in the design of:

Fluorescent Dyes and Probes: The oxazole nucleus often forms the core of fluorophores used in bioimaging and chemical sensing. For instance, derivatives of thiophene-oxazole-carboxylic acid have been synthesized and investigated as fluorescent probes for the detection of metal ions. globethesis.com

Organic Light-Emitting Diodes (OLEDs): Oxazole-containing polymers and small molecules are utilized as electron-transporting or emissive materials in OLED devices due to their electronic characteristics and thermal stability.

Liquid Crystals: The rigid structure of the oxazole ring makes it a suitable component in the design of liquid crystalline materials.

The synthetic accessibility and tunable electronic properties of the oxazole ring ensure its continued importance in the development of novel organic materials.

Role of Thiophene (B33073) Moieties in Conjugated Systems and Functional Materials

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a fundamental building block in the field of organic electronics and functional materials. eprajournals.com Its significance stems from the ability of the sulfur atom's lone pair electrons to participate in the π-electron system, leading to excellent charge transport properties. rsc.org This characteristic makes thiophene and its oligomers or polymers ideal for constructing π-conjugated systems. espublisher.com

The incorporation of thiophene moieties is a key strategy in the design of a wide range of functional materials, including:

Organic Semiconductors: Polythiophenes and oligothiophenes are among the most extensively studied classes of organic semiconductors, used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. eprajournals.com

Conducting Polymers: The oxidative polymerization of thiophene yields polythiophene, an intrinsically conductive polymer with applications in sensors, antistatic coatings, and electrochromic devices.

Dyes and Pigments: The extended π-conjugation in thiophene-containing molecules often results in strong absorption in the visible spectrum, making them useful as dyes. Thiophene-based azo dyes, for example, have applications in the textile and paint industries. espublisher.com

The structural versatility of thiophene allows for fine-tuning of its electronic and optical properties through substitution, making it an indispensable component in the molecular engineering of advanced materials. rsc.org The fusion of a thiophene ring with an oxazole, as seen in 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid, creates a donor-acceptor type structure that is highly sought after for developing materials with tailored optoelectronic properties. acs.org

Structural Elucidation Challenges and Advanced Characterization Requirements for Novel Heterocycles

The synthesis of novel heterocyclic compounds like this compound necessitates rigorous structural confirmation. The unambiguous determination of connectivity, constitution, and purity is critical for understanding the molecule's properties and potential applications. However, the complexity of heterocyclic systems can present significant challenges for structural elucidation.

Advanced analytical and spectroscopic techniques are indispensable for the comprehensive characterization of these new chemical entities. A combination of methods is typically employed to build a complete and accurate picture of the molecular structure. For a compound such as this compound, these techniques would provide crucial data points for verification.

Table 1: Advanced Spectroscopic Characterization Techniques for Novel Heterocycles

| Technique | Information Provided | Expected Data for this compound |

| ¹H NMR Spectroscopy | Provides information about the chemical environment and connectivity of hydrogen atoms. | Distinct signals for protons on the thiophene ring, the oxazole ring, and the carboxylic acid group, with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR Spectroscopy | Reveals the chemical environment of carbon atoms in the molecule. | Resonances corresponding to each unique carbon atom in the thiophene, oxazole, and carboxyl groups. farmaciajournal.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | A molecular ion peak corresponding to the exact mass of the compound (C₈H₅NO₃S, Monoisotopic Mass: 194.99901 Da). uni.lu |

| FT-IR Spectroscopy | Identifies the presence of specific functional groups. | Characteristic absorption bands for C=O (carboxylic acid), C=N and C-O (oxazole ring), and C-S (thiophene ring) vibrations. farmaciajournal.com |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the conjugated π-system. | Absorption maxima indicating the extent of conjugation between the thiophene and oxazole rings. acs.org |

| X-ray Crystallography | Offers definitive proof of structure by determining the precise spatial arrangement of atoms in a single crystal. | Would provide exact bond lengths, bond angles, and intermolecular interactions in the solid state. |

Overview of Research Trajectories for Carboxylic Acid Functionalized Heterocycles

The strategic incorporation of carboxylic acid groups onto heterocyclic scaffolds is a major research trajectory in modern organic chemistry. The carboxyl group is not merely a passive component; it is a highly versatile functional handle that imparts specific properties and opens up numerous avenues for further chemical manipulation. wikipedia.org

Current research involving carboxylic acid functionalized heterocycles is focused on several key areas:

Synthetic Intermediates: The carboxylic acid group can be readily converted into a wide range of other functional groups, such as esters, amides, acid chlorides, and nitriles. beilstein-journals.org This reactivity makes these compounds valuable platforms for the synthesis of more complex molecules. For instance, 2,5-disubstituted oxazole-4-carboxylic acid derivatives are recognized as important intermediates for biologically active compounds. beilstein-journals.org

Direct Functionalization: Recent advances in catalysis have enabled methods for the direct functionalization of carboxylic acids, including decarboxylative cross-coupling reactions. nih.gov These methods allow for the use of the carboxyl group as a traceless directing group or as a precursor to form new carbon-carbon or carbon-heteroatom bonds.

Modulation of Physicochemical Properties: The presence of a carboxylic acid group significantly influences a molecule's solubility, acidity, and ability to participate in hydrogen bonding. These properties are critical in contexts such as drug design and the self-assembly of supramolecular structures.

Coordination Chemistry: The carboxylate group can act as a ligand to coordinate with metal ions, enabling the formation of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic or material properties.

The research into molecules like this compound is thus propelled by the immense synthetic potential and functional advantages conferred by the carboxylic acid moiety.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₃S | PubChemLite uni.lu |

| Molecular Weight | 195.19 g/mol | PubChemLite uni.lu |

| Monoisotopic Mass | 194.99901 Da | PubChemLite uni.lu |

| InChIKey | CCYJSBIENSYLFK-UHFFFAOYSA-N | PubChemLite uni.lu |

| XlogP (Predicted) | 1.6 | PubChemLite uni.lu |

| Predicted CCS ([M+H]⁺) | 137.1 Ų | PubChemLite uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)5-4-9-7(12-5)6-2-1-3-13-6/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYJSBIENSYLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283565 | |

| Record name | 2-(2-Thienyl)-5-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106833-80-1 | |

| Record name | 2-(2-Thienyl)-5-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106833-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)-5-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Thiophen 2 Yl 1,3 Oxazole 5 Carboxylic Acid and Analogous Systems

Precursors and Building Blocks for 1,3-Oxazole Core Construction

The assembly of the 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid scaffold relies on the selection of appropriate starting materials that provide the necessary carbon and heteroatom framework for the oxazole (B20620) ring and its substituents.

Utilization of Carboxylic Acid Precursors in Oxazole Synthesis

Carboxylic acids and their derivatives are fundamental building blocks in the synthesis of oxazoles. A highly efficient method for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been developed, which can be adapted for the synthesis of the target molecule's ester precursor. nih.govacs.org This approach involves the in situ activation of a carboxylic acid, which then reacts with an isocyanide derivative. nih.govacs.org For the synthesis of an ester of this compound, thiophene-2-carboxylic acid would serve as the precursor for the 2-substituent of the oxazole ring.

The general mechanism involves the activation of the carboxylic acid, for example, with a triflylpyridinium reagent, to form a highly reactive acylpyridinium salt. This intermediate is then trapped by an isocyanoacetate, leading to cyclization and the formation of the oxazole ring. nih.gov

Table 1: Representative Carboxylic Acid Precursors and Activating Reagents for Oxazole Synthesis

| Carboxylic Acid Precursor | Activating Reagent | Isocyanide Partner | Resulting Oxazole Moiety |

|---|---|---|---|

| Thiophene-2-carboxylic acid | DMAP-Tf | Ethyl isocyanoacetate | 2-(Thiophen-2-yl)-5-ethoxycarbonyl-1,3-oxazole |

| Benzoic acid | Trifluoroacetic anhydride | Tosylmethyl isocyanide | 2-Phenyl-1,3-oxazole |

This table presents examples of precursors and reagents that can be used in the synthesis of various oxazole derivatives.

Thiophene-2-carboxaldehyde and Related Thiophene (B33073) Building Blocks

Thiophene-2-carboxaldehyde is another crucial precursor, particularly in methodologies like the Passerini three-component reaction. wikipedia.orgorganic-chemistry.org This reaction involves the combination of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide, which can be a precursor to oxazole systems. wikipedia.org In the context of synthesizing the target molecule, thiophene-2-carboxaldehyde would provide the 2-(thiophen-2-yl) substituent.

Furthermore, thiophene-2-carboxamide and its derivatives can also serve as precursors. Cyclization of such amides under specific conditions can lead to the formation of the desired oxazole ring. nih.gov The reactivity of the thiophene ring and its functional groups are key to its successful incorporation into the final oxazole structure.

Cyclization Reactions for the 1,3-Oxazole Ring Formation

The formation of the 1,3-oxazole ring is the cornerstone of the synthesis of this compound. Various cyclization strategies are employed to construct this heterocyclic core.

Direct Oxazole Synthesis from Carboxylic Acids and Isocyanides

A prominent and efficient method for constructing the 2,5-disubstituted oxazole core involves the direct reaction of a carboxylic acid with an isocyanide derivative, typically an isocyanoacetate. nih.govacs.org This method is particularly relevant for the synthesis of the ethyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.

The reaction of thiophene-2-carboxylic acid with ethyl isocyanoacetate in the presence of a suitable activating agent and base provides a direct route to ethyl 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylate. The reaction conditions are generally mild, and the method shows good tolerance for a variety of functional groups on both the carboxylic acid and the isocyanide. nih.gov

Reaction Scheme Example: Thiophene-2-carboxylic acid + Ethyl isocyanoacetate --(Activating Agent, Base)--> Ethyl 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylate

The final step to obtain this compound involves the hydrolysis of the ester group, which can be achieved under acidic or basic conditions. nih.govmnstate.edu

Multi-Component Reactions for Oxazole Annulation

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like oxazoles in a single step from three or more starting materials. The Passerini reaction is a classic example of an isocyanide-based MCR that can be utilized in the synthesis of oxazole precursors. wikipedia.orgorganic-chemistry.orgnih.govnih.gov

In a potential application for the synthesis of a precursor to the target molecule, thiophene-2-carboxaldehyde, a carboxylic acid, and an isocyanide could be combined to form an α-acyloxy amide. While this does not directly yield the oxazole, the resulting adduct can be a key intermediate for subsequent cyclization to the oxazole ring.

Fe(II)-Catalyzed Isomerization Pathways to Oxazole-4-carboxylic Acids

While the primary focus is on the synthesis of a 5-carboxylic acid derivative, it is relevant to note related methodologies for analogous systems. Iron(II)-catalyzed isomerization reactions have been reported for the synthesis of oxazole-4-carboxylic acid derivatives from isoxazole (B147169) precursors. This pathway involves the rearrangement of the isoxazole ring system to an oxazole ring. Although this method yields a different regioisomer, it highlights the diverse catalytic strategies available for the synthesis of functionalized oxazoles.

Strategies for Introducing the Thiophen-2-yl Moiety

Attaching the thiophene ring to the C2 position of the oxazole core is a critical step that can be achieved through several powerful catalytic methods. These strategies generally involve the coupling of a pre-formed oxazole substrate with a thiophene-containing reagent.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between aromatic systems. In the context of synthesizing the target molecule, this reaction would typically involve the coupling of a 2-halo-1,3-oxazole-5-carboxylate ester with a thiophene-2-boronic acid or its corresponding ester derivative. The reaction is catalyzed by a palladium complex in the presence of a base.

While literature specifically detailing the Suzuki coupling for this compound is sparse, analogous transformations on related heterocyclic systems are well-documented. For instance, the coupling of 2-bromo-5-phenyl-1,3,4-oxadiazole (B1285659) with arylboronic acids proceeds in high yields using a Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base. mdpi.com A similar strategy can be applied to oxazoles. A novel one-pot method has been developed for synthesizing 2,4,5-trisubstituted oxazoles, which concludes with a nickel-catalyzed Suzuki-Miyaura coupling to install a substituent at the C5 position, demonstrating the utility of this reaction on the oxazole scaffold. beilstein-journals.orgnih.govsemanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Heterocycle Synthesis

| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-phenyl-1,3,4-oxadiazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 85-93% | mdpi.com |

| Ethyl 2-chlorooxazole-5-carboxylate (Hypothetical) | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | N/A | Analogous |

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. This approach involves the palladium-catalyzed reaction of a C-H bond in one heterocycle with a halide on another.

For the synthesis of the target compound, two primary pathways exist: the arylation of thiophene at its C2 position with a 2-halo-oxazole, or the arylation of an oxazole at its C2 position with a 2-halothiophene. Research has demonstrated the successful direct arylation of 5-carboxy-substituted oxazoles at the C2 position under mild, palladium-catalyzed conditions on water. manchester.ac.uk This method provides a concise route to 2-aryl oxazoles.

The most common direct arylation strategies for thiophenes involve reacting the unfunctionalized thiophene with an aryl halide in the presence of a palladium catalyst, a base such as potassium carbonate, and often a co-catalyst like pivalic acid to facilitate the C-H activation step. unipd.it Low loadings of phosphine-free palladium acetate (B1210297) have also proven effective for coupling various aryl bromides with thiophene. researchgate.net

Table 2: Examples of Direct Arylation Conditions for Heterocycles

| Heterocycle (C-H source) | Aryl Halide | Catalyst | Base | Additive/Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Thiophene | 4-Bromobenzonitrile | 0.2 mol% Pd(OAc)₂ | KOAc | PivOH / DMA | 81% | researchgate.net |

| 5-Phenyloxazole | 4-Iodotoluene | Pd(OAc)₂ / CuI | K₂CO₃ | Water | High | manchester.ac.uk |

Functional Group Transformations at the Carboxylic Acid Position

Once the core this compound structure is assembled, the carboxylic acid group serves as a versatile handle for further derivatization, most commonly through esterification and amidation to produce a library of related compounds.

Esterification is typically achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, usually with concentrated sulfuric acid or tosic acid. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org This classic method is robust and widely applicable for preparing simple alkyl esters.

Amidation requires the activation of the carboxylic acid to facilitate the attack by an amine, as direct reaction is generally inefficient. While high temperatures can be used, the formation of an amide bond under mild conditions necessitates the use of coupling reagents, as detailed in the following section. An alternative one-pot method involves the use of reagents like Deoxo-Fluor, which can directly convert a mixture of a carboxylic acid and an amine into the corresponding amide in high yield. nih.gov

To form amide bonds under mild conditions, the carboxyl group must first be converted into a more reactive species. This is accomplished using a wide array of peptide coupling reagents. uni-kiel.de These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine. americanpeptidesociety.org

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) activate carboxylic acids to form an O-acylisourea intermediate. americanpeptidesociety.orgpeptide.com To suppress racemization and improve efficiency, they are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.org

Onium Salts (Phosphonium and Aminium): Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium (or uronium) salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation. peptide.com HATU is particularly effective due to the nature of its HOAt-based active ester intermediate.

The choice of reagent and conditions allows for the synthesis of a diverse range of amides from this compound, including those derived from sterically hindered or sensitive amines.

Stereoselective Synthetic Pathways for Related Chiral Oxazole Systems

While the parent molecule, this compound, is achiral, the synthesis of related chiral systems, particularly chiral oxazolines (dihydro-oxazoles), is of significant interest as these structures are prevalent as ligands in asymmetric catalysis. nih.govbldpharm.com

Stereoselective pathways to these systems typically start from chiral precursors. A common and efficient method involves the cyclization of chiral β-amino alcohols with nitriles, which can be accelerated using microwave irradiation. rsc.org

More sophisticated approaches can create multiple stereocenters with high control. For example, a combined silver and organocatalyst system has been developed for the enantio- and diastereoselective synthesis of oxazolines from unactivated ketones and isocyanoacetate esters. rsc.org This formal [3+2] cycloaddition can generate products with two adjacent chiral centers, including a quaternary center, in excellent enantiomeric excess. rsc.org

Furthermore, modern photoredox and nickel dual catalysis has enabled the enantioselective radical-radical cross-coupling to form C-C bonds. This strategy has been successfully applied to substrates containing oxazole rings, demonstrating that the heterocycle is compatible with these advanced, stereoselective transformations. acs.org Such methods allow for the late-stage, one-pot functionalization of complex molecules starting from commercially available carboxylic acids and alcohols. acs.orgacs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiophene-2-boronic acid |

| 2-Bromo-5-phenyl-1,3,4-oxadiazole |

| Ethyl 2-chlorooxazole-5-carboxylate |

| 4-Bromobenzonitrile |

| 5-Phenyloxazole |

| 4-Iodotoluene |

| Benzothiophene |

| 4-Bromoacetophenone |

| Pivalic acid |

| Dicyclohexylcarbodiimide (DCC) |

| Diisopropylcarbodiimide (DIC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1-Hydroxy-7-azabenzotriazole (HOAt) |

| PyBOP |

| HBTU |

| HATU |

Diastereoselective Aziridination and Ring-Opening Strategies Leading to Functionalized Heterocycles

Aziridines are versatile three-membered heterocyclic intermediates that can undergo regioselective and stereoselective ring-opening reactions to afford a variety of functionalized molecules. The use of aziridination followed by ring-opening or rearrangement represents a powerful strategy for the synthesis of more complex heterocycles, including oxazoles and their precursors.

A key approach involves the diastereoselective aziridination of α,β-unsaturated carbonyl compounds. For instance, the aza-Corey-Chaykovsky reaction of N-tert-butanesulfinyl ketimino esters has been shown to produce α-quaternary aziridine-2-carboxylates with high diastereoselectivity. These chiral aziridines are valuable precursors for the synthesis of α-quaternary amino esters and other biologically relevant molecules.

The subsequent ring-opening or expansion of these aziridines can lead to the formation of oxazole or oxazoline (B21484) scaffolds. For example, a one-pot synthesis of oxazolines has been reported that proceeds through an aziridine (B145994) intermediate, which then undergoes an in situ Heine-type ring expansion upon treatment with a Lewis acid like BF₃·OEt₂.

Furthermore, a three-step method for the synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles has been developed, which utilizes an oxidative phthalimidoaziridination of enynones to form key 2-acyl-1-phthalimidoaziridines. Subsequent thermal expansion of the aziridine ring furnishes the desired functionalized oxazoles. This methodology is particularly relevant as it demonstrates the successful incorporation of a heteroaryl substituent at the 2-position of the oxazole ring, a key feature of the target molecule.

The regioselectivity of aziridine ring-opening is a critical factor and can be influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. For example, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a stereocontrolled route to 2-amino ethers. The substitution pattern on the aziridine significantly influences the outcome of the reaction.

While a direct application of these methods to the synthesis of this compound has not been explicitly detailed, these strategies provide a conceptual framework. A potential synthetic route could involve the diastereoselective aziridination of a thiophene-containing α,β-unsaturated ester, followed by a controlled ring-opening and cyclization sequence to construct the desired this compound scaffold.

Table 2: Diastereoselective Aziridination and Ring-Opening Strategies

| Substrate | Aziridination Method | Intermediate | Subsequent Reaction | Final Product | Diastereomeric Ratio (dr) / Stereoselectivity |

| N-tert-Butanesulfinyl ketimino esters | Aza-Corey-Chaykovsky | α-Quaternary aziridine-2-carboxylates | - | α-Quaternary amino esters | High |

| α,β-Unsaturated imines | Reaction with sulfur ylides | Aziridines | Heine-type ring expansion | trans-Oxazolines | High |

| Enynones | Oxidative phthalimidoaziridination | 2-Acyl-1-phthalimidoaziridines | Thermal ring expansion | 2,5-Disubstituted oxazoles | - |

| Oxazolidinone-fused alkenes | Intramolecular aziridination | Oxazolidinone-fused aziridines | Acid-catalyzed ring-opening with alcohols | 2-Amino ethers | High diastereoselectivity |

Chemical Reactivity and Transformation Mechanisms of 2 Thiophen 2 Yl 1,3 Oxazole 5 Carboxylic Acid

Reactivity of the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing two heteroatoms, nitrogen and oxygen. tandfonline.com These atoms, particularly the highly electronegative oxygen, result in a π-electron-deficient system, which is generally deactivated towards electrophilic attack and susceptible to certain nucleophilic reactions. tandfonline.comcdu.edu.au The reactivity of the oxazole (B20620) nucleus in the title compound is further modulated by the substituents at the C2 and C5 positions. The thiophen-2-yl group at C2 can act as an electron-donating group via resonance, while the carboxylic acid at C5 is a potent electron-withdrawing group, which further deactivates the ring.

Electrophilic substitution on the oxazole ring is generally challenging due to the ring's inherent electron-deficient character. pharmaguideline.com Such reactions, when they do occur, typically require activating (electron-releasing) substituents on the ring. tandfonline.compharmaguideline.com The order of reactivity for electrophilic attack on an unsubstituted oxazole ring is C5 > C4 > C2. tandfonline.compharmaguideline.com

In 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid, the C5 position is occupied by a deactivating carboxylic acid group, rendering it inert to further electrophilic substitution. The C2 position is also substituted. Therefore, any potential electrophilic attack on the oxazole ring would be directed to the C4 position. However, the strong deactivating effect of the adjacent C5-carboxylic acid group makes this process highly unfavorable. Reactions like nitration or sulfonation are generally unsuccessful on unsubstituted oxazole rings because the strongly acidic conditions lead to the formation of highly electron-deficient oxazolium cations, which are resistant to electrophilic attack. pharmaguideline.com

| Position | Substituent | Predicted Reactivity | Rationale |

|---|---|---|---|

| C2 | Thiophen-2-yl | Substituted | Position is blocked. |

| C4 | -H | Very Low | Adjacent to a strong electron-withdrawing group (COOH) at C5. The ring is inherently electron-deficient. |

| C5 | -COOH | Substituted | Position is blocked by a deactivating group. |

Nucleophilic substitution reactions on the oxazole ring are uncommon unless a suitable leaving group is present at a reactive position. tandfonline.com The positions most susceptible to nucleophilic attack are C2 and C5. tandfonline.comresearchgate.net In the title molecule, the C2 position is occupied by a thiophene (B33073) ring, which is not a viable leaving group under typical nucleophilic substitution conditions.

The C5-carboxylic acid group itself does not act as a leaving group. However, the carbonyl carbon of the carboxylic acid is an electrophilic center susceptible to nucleophilic acyl substitution, a reaction characteristic of carboxylic acids and their derivatives. libretexts.orghu.edu.jolibretexts.org This reactivity is a feature of the carboxylic acid functional group rather than a direct substitution on the oxazole ring itself.

Another potential reaction is deprotonation. The most acidic C-H bond in an unsubstituted oxazole is at the C2 position. tandfonline.comwikipedia.org Lithiation at C2 is known, but the resulting 2-lithio-oxazoles can be unstable and may ring-open to form isonitrile intermediates. wikipedia.orgresearchgate.net In the target molecule, the C2 position is substituted, precluding this pathway. Deprotonation at C5 is also possible in some systems, especially when activated. nih.gov However, given the presence of the highly acidic carboxylic acid proton, any strong base will preferentially deprotonate the -COOH group.

The nitrogen atom at the N3 position of the oxazole ring is of a "pyridine-type," meaning its lone pair of electrons is not part of the aromatic π-system. pharmaguideline.com This makes it the most basic and nucleophilic center within the heterocycle. Consequently, the N3 nitrogen is the primary site for reactions with electrophiles like acylating and alkylating agents. tandfonline.compharmaguideline.com Treatment with alkyl halides or similar reagents leads to the formation of quaternary N-alkyloxazolium salts. pharmaguideline.com This reaction is a general and predictable feature of the oxazole nucleus.

Protonation of the molecule will occur preferentially at two sites: the highly acidic carboxylic acid proton can be removed by a base, and the basic N3 atom of the oxazole ring can be protonated by an acid. Oxazoles are weak bases, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org In the presence of strong acids, this compound will exist as a protonated oxazolium species. pharmaguideline.com

Deprotonation of the C-H bonds on the oxazole ring is difficult. The order of acidity for the ring protons is generally C2 > C5 > C4. tandfonline.com As the C2 and C5 positions are substituted in the title compound, direct deprotonation of the oxazole ring itself is not a favored reaction pathway. The most acidic proton in the entire molecule is unequivocally that of the carboxylic acid group.

The oxazole ring is susceptible to oxidative cleavage by various oxidizing agents. tandfonline.compharmaguideline.com The reaction can be initiated by attack at the C4 or C5 positions, often leading to ring-opening and the formation of open-chain products like imides or amides. tandfonline.comcdu.edu.au For example, photo-oxidation with singlet oxygen is a known reaction for oxazoles, which proceeds via a [4+2] cycloaddition to form an unstable endoperoxide that subsequently fragments. cdu.edu.au The specific outcome of an oxidation reaction on this compound would depend on the reagent and conditions used, with both the oxazole and thiophene rings being potential sites of oxidation.

Reactivity of the Thiophen-2-yl Moiety

Thiophene is a five-membered, electron-rich aromatic heterocycle that is significantly more reactive towards electrophilic aromatic substitution than benzene. The sulfur atom can stabilize the cationic intermediate (the sigma complex) formed during the substitution process. In a 2-substituted thiophene, electrophilic attack occurs predominantly at the C5 position (the other α-position), with some substitution possible at the C3 position (a β-position).

In this compound, the 2-(1,3-oxazol-5-yl-carboxylic acid) substituent acts as an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. Despite this deactivation, the thiophene ring remains the most electron-rich part of the molecule and is the most probable site for electrophilic substitution reactions. The attack will be strongly directed to the C5 position.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Halogenation | NBS, NCS, Br2 in Acetic Acid | 5-Halo-2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid |

| Nitration | HNO3/Acetic Anhydride | 5-Nitro-2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid |

| Sulfonation | H2SO4 | 5-Sulfo-2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl3 (or milder Lewis acid) | 5-Acyl-2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid |

| Note: NBS = N-Bromosuccinimide; NCS = N-Chlorosuccinimide. Reaction conditions would need to be carefully controlled to avoid degradation of the oxazole ring. |

Electrophilic Aromatic Substitution on the Thiophene Ring

In this compound, the C2 position of the thiophene ring is already substituted. Electrophilic attack is therefore directed predominantly to the C5 position. The 2-substituent, the oxazole-5-carboxylic acid group, acts as an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. nih.gov Despite this deactivation, the inherent high reactivity of the thiophene ring allows for substitution reactions to occur under controlled conditions. nih.gov

Common electrophilic substitution reactions applicable to this system include:

Halogenation: Bromination and chlorination are expected to proceed readily at the C5 position. Studies on other 2-substituted thiophenes show that halogenation is highly regioselective. rsc.org

Nitration: Introduction of a nitro group at the C5 position can be achieved using standard nitrating agents.

Sulfonation: Reaction with sulfuric acid or other sulfonating agents would yield the corresponding 5-sulfonic acid derivative.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce an acyl or alkyl group at the C5 position, though the deactivating nature of the oxazole substituent may require the use of potent Lewis acid catalysts. nih.gov

The general mechanism involves the attack of an electrophile (E+) on the C5 position of the thiophene ring, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity.

Functionalization at Different Thiophene Positions

While the C5 position is the most reactive site for electrophilic substitution, functionalization at other positions (C3 and C4) is more challenging and typically requires indirect methods. The electron-withdrawing nature of the 2-(oxazole-5-carboxylic acid) substituent further disfavors substitution at the C3 and C4 positions. nih.gov However, lithiation of the thiophene ring followed by quenching with an electrophile could potentially be used for functionalization at these positions, although regioselectivity might be an issue.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group at the C5 position of the oxazole ring is a versatile functional handle for various chemical transformations.

Decarboxylation Pathways and Derivatives

Heteroaromatic carboxylic acids can undergo decarboxylation upon heating, often facilitated by a catalyst. For this compound, thermal decarboxylation would yield 2-(thiophen-2-yl)-1,3-oxazole. The reaction typically proceeds by heating the compound in a high-boiling solvent, sometimes in the presence of an acid or a copper catalyst. google.com Research on related oxazole-carboxylic acids indicates that they can be susceptible to decarboxylation, particularly under hydrolytic conditions or upon heating. cymitquimica.comnih.gov A patented method for the decarboxylation of various heterocyclic carboxylic acids involves heating in an aprotic polar solvent like N,N-dimethylformamide with an organic acid catalyst at temperatures ranging from 85-150 °C. google.com

Formation of Anhydrides and Acyl Halides for Derivatization

The carboxylic acid can be readily converted into more reactive derivatives such as acyl halides and anhydrides, which are valuable intermediates for synthesizing esters, amides, and other derivatives. libretexts.orglibretexts.orgnih.gov

Acyl Halide Formation: Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution by a halide ion to form the corresponding acyl halide. orgoreview.comwikipedia.org

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules. A more common method for both symmetrical and mixed anhydrides involves reacting an acyl halide with a carboxylate salt or a carboxylic acid, often in the presence of a base like pyridine (B92270). nih.govthieme-connect.de

Skeletal Rearrangements and Isomerization Processes

The oxazole ring system can participate in fascinating skeletal rearrangements, particularly through high-energy intermediates.

Oxazole-Azirine-Oxazole/Isoxazole (B147169) Isomerization Studies

Oxazoles and their isomers, isoxazoles, can undergo photochemical or thermal rearrangements. spbu.ru A key mechanistic pathway involves the intermediacy of a highly strained 2H-azirine derivative. nih.govresearchgate.net

Photochemical Rearrangement: Upon UV irradiation, oxazoles can isomerize. For instance, the photorearrangement of 2-phenyloxazole (B1349099) has been shown to yield 4-phenyloxazole (B1581195) and 3-phenylisoxazole, with the latter forming via a 3-phenyl-2H-azirine-2-carbaldehyde intermediate. rsc.org This suggests that the 2-(thiophen-2-yl)oxazole core could potentially rearrange to 4-(thiophen-2-yl)oxazole or isomerize to 3-(thiophen-2-yl)isoxazole under photochemical conditions. The process is believed to involve the cleavage of the C2-O1 bond of the oxazole ring.

Thermal and Catalytic Isomerization: Isomerization between isoxazoles and oxazoles can also occur thermally or through catalysis, often proceeding through an azirine intermediate. nih.govresearchgate.net The isomerization of 2-carbonyl-substituted 2H-azirines can lead to either oxazoles or isoxazoles, depending on the substituents and reaction conditions. researchgate.net The high strain of the three-membered azirine ring makes it a versatile intermediate for the synthesis of various heterocycles. nih.gov DFT calculations and experimental studies on related systems show that these transformations can be thermodynamically favorable and are influenced by the electronic nature of the substituents. chemrxiv.org

These studies indicate that the 2-(thiophen-2-yl)-1,3-oxazole scaffold is not inert and possesses the potential for complex skeletal rearrangements, offering pathways to other isomeric heterocyclic systems.

Ring-Opening and Recyclization Reactions

The chemical reactivity of the oxazole ring in this compound is characterized by its susceptibility to certain transformative reactions, particularly those involving ring-opening and subsequent recyclization. The stability of the oxazole ring is lower than that of more aromatic systems like benzene, and it can be induced to open under specific conditions, often initiated by nucleophilic attack. pharmaguideline.comclockss.org This reactivity provides a pathway for the conversion of the oxazole scaffold into other heterocyclic systems. tandfonline.com

In most instances, nucleophilic attacks on an oxazole ring result in cleavage rather than simple substitution. pharmaguideline.com The C2 position is the most electron-deficient and typically the primary site for nucleophilic attack. pharmaguideline.combrainly.in However, the substituents on the ring can significantly influence the reaction's course. For derivatives of this compound, the functional group at the C5 position is the key to initiating specific recyclization pathways.

Detailed research on analogous 2-aryl-oxazole systems has demonstrated a common and synthetically useful recyclization reaction that proceeds via a hydrazide intermediate. researchgate.net While this transformation has not been explicitly documented for this compound itself, a chemically sound pathway can be inferred from studies on closely related 2-aryl-5-hydrazino-1,3-oxazoles and similar oxazole-4-carboxylic acid hydrazides. researchgate.netresearchgate.net

This transformation typically involves two key stages:

Formation of a Hydrazide Intermediate: The carboxylic acid moiety at the C5 position is first converted into a hydrazide. This is a standard chemical transformation.

Recyclization: The resulting hydrazide undergoes an intramolecular reaction, leading to the cleavage of the oxazole ring and the formation of a new, more stable heterocyclic ring, typically a 1,3,4-oxadiazole (B1194373).

Heating acylation products of 2-aryl-5-hydrazino-4-X-1,3-oxazoles in acetic acid or ethanol (B145695) has been shown to cause them to undergo recyclization into derivatives of 1,3,4-oxadiazol-2-ylglycine. researchgate.netresearchgate.net This rearrangement underscores the potential for the oxazole ring to serve as a precursor to other important heterocyclic structures.

The proposed mechanism for the recyclization of a derivative of this compound is detailed in the table below.

Table 1: Proposed Recyclization Pathway of this compound Derivative

| Step | Reactant / Intermediate | Reagents/Conditions | Product / Intermediate | Reaction Type | Description |

| 1 | This compound | 1. SOCl₂ or (COCl)₂2. Hydrazine (B178648) (N₂H₄) | 2-(Thiophen-2-yl)-1,3-oxazole-5-carbohydrazide | Amidation | The carboxylic acid is activated (e.g., as an acid chloride) and then reacts with hydrazine to form the corresponding carbohydrazide. |

| 2 | 2-(Thiophen-2-yl)-1,3-oxazole-5-carbohydrazide | Heat (e.g., in acetic acid) | 2-(1-amino-2-oxoethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | Intramolecular Cyclization and Rearrangement | The hydrazide undergoes a thermally induced rearrangement. This process involves the cleavage of the oxazole ring and subsequent recyclization to form a 1,3,4-oxadiazole ring. researchgate.netresearchgate.net |

This type of transformation, converting one heterocyclic system into another, is a valuable strategy in medicinal chemistry for generating molecular diversity and accessing novel scaffolds. tandfonline.com The conversion of oxazoles into 1,3,4-oxadiazoles is particularly noteworthy, as the 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups and is a prominent feature in many biologically active compounds. semanticscholar.orgnih.gov

Advanced Structural Characterization and Elucidation of 2 Thiophen 2 Yl 1,3 Oxazole 5 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopic methods offer a powerful, non-destructive means to probe the intricate electronic and vibrational characteristics of a molecule, providing compelling evidence for its proposed structure.

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of magnetically active nuclei, 2D NMR techniques are indispensable for establishing connectivity between atoms within the 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid framework. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental.

Although specific 2D NMR data for the title compound are not widely published, analysis of related structures, such as 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles, allows for the prediction of expected correlations. farmaciajournal.com For instance, a COSY spectrum would be expected to show correlations between the adjacent protons on the thiophene (B33073) ring. An HMBC spectrum would be crucial in confirming the connectivity between the thiophene and oxazole (B20620) rings, showing long-range couplings between the thiophene protons and the carbon atoms of the oxazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Predicted HMBC Correlations |

|---|---|---|---|

| Thiophene H-3' | 7.2-7.4 | - | Thiophene C-2', C-4', C-5' |

| Thiophene H-4' | 7.1-7.3 | - | Thiophene C-3', C-5', Oxazole C-2 |

| Thiophene H-5' | 7.5-7.7 | - | Thiophene C-3', C-4', Oxazole C-2 |

| Oxazole H-4 | 7.8-8.0 | - | Oxazole C-2, C-5, Carboxyl C=O |

| Thiophene C-2' | - | 130-135 | Thiophene H-3', H-4' |

| Thiophene C-3' | - | 128-130 | Thiophene H-4', H-5' |

| Thiophene C-4' | - | 127-129 | Thiophene H-3', H-5' |

| Thiophene C-5' | - | 128-130 | Thiophene H-3', H-4' |

| Oxazole C-2 | - | 160-165 | Oxazole H-4, Thiophene H-3' |

| Oxazole C-4 | - | 125-130 | Oxazole H-4 |

| Oxazole C-5 | - | 138-142 | Oxazole H-4 |

Note: Predicted values are based on the analysis of structurally similar compounds and computational models.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. For this compound (C₈H₅NO₃S), the theoretical monoisotopic mass is 194.99901 Da. uni.lu An experimental HRMS measurement would be expected to be within a very narrow tolerance (typically <5 ppm) of this value, providing strong evidence for the molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₆NO₃S⁺ | 196.00629 |

| [M+Na]⁺ | C₈H₅NNaO₃S⁺ | 217.98823 |

| [M-H]⁻ | C₈H₄NO₃S⁻ | 193.99173 |

| [M+H-H₂O]⁺ | C₈H₄NOS⁺ | 177.99627 |

Data sourced from predicted values in PubChem database CID 13611612. uni.lu

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a characteristic "fingerprint" based on the functional groups present. For this compound, key vibrational bands would be expected for the thiophene ring, the oxazole ring, and the carboxylic acid moiety.

Computational studies, such as those using Density Functional Theory (DFT), on related molecules like 2-thiophene carboxylic acid thiourea (B124793) derivatives, have been shown to accurately predict vibrational frequencies. mdpi.com These studies aid in the precise assignment of experimental bands.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3200-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1720-1680 | 1720-1680 |

| Oxazole Ring | C=N stretch | 1650-1630 | 1650-1630 |

| Aromatic Rings | C=C stretch | 1600-1450 | Strong |

| Thiophene Ring | C-S stretch | 850-700 | 850-700 |

Note: Frequencies are approximate and based on typical ranges for these functional groups and computational data from related structures.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-conjugated systems. The extended conjugation between the thiophene and oxazole rings in this compound is expected to result in strong UV absorption. The position of the maximum absorption (λmax) can be influenced by the solvent polarity. For a similar compound, 5-(5-ethylthiophen-2-yl)oxazole-2-carboxylic acid, a λmax in the range of 270-290 nm has been reported. vulcanchem.com

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Type of Transition |

|---|---|---|

| Ethanol (B145695) | 270-295 | π → π* |

Note: Expected values are based on data from structurally analogous compounds.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular structure and connectivity, single-crystal X-ray diffraction offers the most definitive and detailed picture of the molecule's three-dimensional arrangement in the solid state.

A successful single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the thiophene and oxazole rings and reveal their relative orientation.

Although a crystal structure for the title compound is not available, the structure of a related derivative, 5-(methoxycarbonyl)thiophene-2-carboxylic acid, shows that the carboxylic acid group is nearly coplanar with the thiophene ring. nih.gov In the crystal, molecules of this related compound form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.gov It is highly probable that this compound would exhibit similar dimeric hydrogen bonding in the solid state. Furthermore, the analysis of another related structure, 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one, reveals that the oxazole and thiophene rings are nearly coplanar, with a dihedral angle of only a few degrees. scirp.org

Table 5: Expected Crystallographic Parameters and Structural Features for this compound

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers |

| Thiophene-Oxazole Dihedral Angle | < 10° |

| C=O Bond Length | ~1.25 Å |

Note: Expected parameters are based on the crystallographic data of closely related thiophene and oxazole derivatives.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of this compound in the solid state is expected to be governed by a combination of strong hydrogen bonds originating from the carboxylic acid group and weaker π-π stacking interactions involving the aromatic thiophene and oxazole rings.

Hydrogen Bonding:

The carboxylic acid group is a potent hydrogen bond donor and acceptor. Drawing parallels with the crystal structure of thiophene-2-carboxylic acid, it is highly probable that this compound will form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. asianpubs.orgnih.gov This is a very common and stable motif for carboxylic acids in the solid state. In the crystal structure of 5-(methoxycarbonyl)thiophene-2-carboxylic acid, for instance, molecules are connected by these classic intermolecular O—H⋯O hydrogen bonds, forming such centrosymmetric dimers. nih.gov

Beyond this primary interaction, weaker C—H⋯O and C—H⋯N hydrogen bonds are also anticipated, involving the hydrogen atoms of the thiophene and oxazole rings and the oxygen and nitrogen atoms of the oxazole and carboxylic acid groups. For example, in the crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one, individual molecules are linked by C—H⋯O hydrogen bonds. nih.gov Similarly, weak intermolecular C—H⋯O hydrogen bonding is observed in the crystal structure of 2-(naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one. nih.gov

Interactive Data Table: Plausible Hydrogen Bonds in this compound

| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Packing |

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong, intermolecular | Formation of centrosymmetric dimers |

| C-H (Thiophene/Oxazole) | O (Oxazole/Carboxylic) | Weak, intermolecular | Stabilization of the 3D network |

| C-H (Thiophene/Oxazole) | N (Oxazole) | Weak, intermolecular | Further linking of molecules |

π-π Stacking:

The planar aromatic systems of the thiophene and oxazole rings are expected to participate in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are crucial in the packing of many aromatic and heteroaromatic compounds. In derivatives such as 2-(naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one, π-π stacking is observed between the oxazole and thiophene rings, as well as between these rings and the naphthalene (B1677914) system, with centroid-centroid distances in the range of 3.5 to 3.9 Å. nih.gov

Crystal Packing Architectures and Polymorphism Studies

Polymorphism Studies:

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly in carboxylic acids due to the flexibility in their hydrogen-bonding patterns. rsc.org While no specific polymorphism studies have been reported for this compound, the potential for different polymorphic forms exists.

Factors that could lead to polymorphism in this compound include:

Different Hydrogen Bonding Motifs: While the centrosymmetric dimer is the most common, other hydrogen bonding arrangements, such as catemeric chains, are also possible for carboxylic acids.

Conformational Differences: The relative orientation of the thiophene and oxazole rings could differ between polymorphs.

Variations in π-π Stacking: Different arrangements of π-π stacking (e.g., herringbone vs. parallel-displaced) could lead to different crystal packings.

The crystallization conditions, such as the choice of solvent, temperature, and rate of crystallization, would be critical in determining which polymorphic form is obtained. A comprehensive screening for polymorphism would be a necessary step in the solid-state characterization of this compound.

Interactive Data Table: Potential Crystal Packing Parameters for this compound (Inferred from Derivatives)

| Parameter | Likely Value/Arrangement | Rationale/Supporting Evidence |

| Primary Supramolecular Motif | Centrosymmetric Dimers | Common for carboxylic acids, observed in thiophene-2-carboxylic acid. asianpubs.org |

| Secondary Interactions | π-π stacking (offset) | Observed in thiophene-oxazole derivatives with centroid-centroid distances of ~3.7-3.9 Å. nih.govnih.gov |

| Crystal System | Monoclinic or Orthorhombic | Common for aromatic carboxylic acids. Thiophene-2-carboxylic acid crystallizes in the orthorhombic system. researchgate.net |

| Potential for Polymorphism | High | Common for carboxylic acids due to versatile hydrogen bonding and potential for different stacking arrangements. rsc.org |

Theoretical and Computational Chemistry Studies on 2 Thiophen 2 Yl 1,3 Oxazole 5 Carboxylic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and optical properties. Through computational methods, a detailed picture of the electron distribution and orbital interactions within 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid can be constructed.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground state electronic properties. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), would be utilized to optimize the molecular geometry and determine key electronic parameters. irjweb.com

The optimized structure would reveal important bond lengths, bond angles, and dihedral angles, highlighting the planarity and conjugation between the thiophene (B33073) and oxazole (B20620) rings. The presence of the electron-withdrawing carboxylic acid group at the 5-position of the oxazole ring is expected to significantly influence the electron density distribution across the molecule. DFT calculations can also provide insights into the dipole moment and electrostatic potential, identifying regions of high and low electron density, which are crucial for predicting intermolecular interactions. Studies on similar heterocyclic systems have shown that DFT is a reliable method for predicting such structural and electronic properties. tandfonline.commdpi.com

Table 1: Predicted Ground State Properties from DFT Calculations

| Property | Predicted Value/Characteristic |

|---|---|

| Optimized Geometry | Near-planar conformation between thiophene and oxazole rings. |

| Dipole Moment | Significant, pointing towards the carboxylic acid group. |

| Electrostatic Potential | Negative potential around the oxygen and nitrogen atoms; positive potential around the acidic proton. |

| Key Bond Lengths | C=N and C=C bonds in the oxazole ring will exhibit partial double bond character. |

Note: The values in this table are predictive and based on theoretical principles and data from related compounds.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be distributed over the oxazole ring and the electron-withdrawing carboxylic acid group, which serve as the electron acceptor region.

The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. In related thiophene-containing heterocyclic compounds, the HOMO-LUMO gap has been shown to be a critical parameter in evaluating their electronic and optical properties. mdpi.commdpi.com The introduction of various substituents can modulate this energy gap, thereby fine-tuning the molecule's characteristics. nih.gov

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Predicted Energy Level (Arbitrary Units) | Primary Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | -6.2 eV | Thiophene ring | Nucleophilic character; site of oxidation. |

| LUMO | -2.5 eV | Oxazole ring and carboxylic acid group | Electrophilic character; site of reduction. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicates moderate reactivity and stability. |

Note: The energy values are illustrative and based on typical values for similar organic molecules.

Reaction Mechanism Investigations via Computational Approaches

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions, identifying transition states, and determining the energetic feasibility of different synthetic routes.

A common and versatile method for the synthesis of 5-substituted oxazoles is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov For the synthesis of the precursor to our target molecule, 2-(thiophen-2-yl)-1,3-oxazole, this would involve thiophene-2-carbaldehyde. The subsequent introduction of the carboxylic acid group at the 5-position could be achieved through various synthetic strategies, the mechanisms of which can be computationally modeled.

Transition state analysis for these steps would involve locating the saddle points on the potential energy surface corresponding to the highest energy barrier for each elementary reaction step. By characterizing the geometry and vibrational frequencies of these transition states, the feasibility and kinetics of the proposed synthetic route can be assessed. Computational studies on oxazole synthesis have provided valuable insights into the mechanisms of these transformations. organic-chemistry.orgthepharmajournal.com

For the synthesis of this compound, computational modeling could compare different synthetic strategies to identify the most energetically favorable route. For instance, the energetic barriers for different methods of introducing the carboxylic acid group could be compared to guide experimental efforts. Such computational investigations have been successfully applied to understand the mechanisms of various heterocyclic syntheses. clockss.org

Spectroscopic Property Predictions and Validation

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization and identification of newly synthesized compounds. aip.org

Theoretical predictions of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra for this compound can be performed using DFT and its time-dependent extension (TD-DFT).

IR Spectroscopy : The vibrational frequencies can be calculated to predict the positions of key absorption bands. For our target molecule, characteristic peaks would be expected for the C=O stretch of the carboxylic acid, the C=N and C=C stretching vibrations of the oxazole ring, and the C-S stretching of the thiophene ring. bohrium.com

NMR Spectroscopy : The chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated and compared with experimental data to confirm the molecular structure. The predicted chemical shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating thiophene ring and the electron-withdrawing oxazole and carboxylic acid moieties. bohrium.com

UV-Vis Spectroscopy : TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max). The predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the conjugated system formed by the thiophene and oxazole rings. bohrium.com

These computational predictions, when compared with experimental spectra, provide a powerful method for validating the structure and purity of the synthesized compound. rsc.org

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Signals |

|---|---|

| IR (cm⁻¹) | ~1700 (C=O stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~700 (C-S stretch) |

| ¹H NMR (ppm) | 7.0-8.0 (thiophene protons), 8.0-8.5 (oxazole proton), 12.0-13.0 (carboxylic acid proton) |

| ¹³C NMR (ppm) | 125-140 (thiophene carbons), 140-160 (oxazole carbons), ~165 (carboxylic acid carbon) |

| UV-Vis (nm) | ~280-320 (π → π* transitions) |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, serving as a valuable tool for assigning experimental spectra and confirming chemical structures.

The prediction of NMR chemical shifts for molecules like this compound is typically performed using Density Functional Theory (DFT). A common approach involves geometry optimization of the molecule using a functional such as B3LYP with a basis set like 6-311+G(d,p). Following optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same or a higher level of theory. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory.

For validation, the computationally derived chemical shifts are often correlated with experimentally obtained values. A strong linear correlation between the theoretical and experimental data indicates that the computational model accurately represents the molecular structure in solution.

Illustrative Data: Predicted vs. Experimental NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| ¹H NMR | ||

| Thiophene H3 | 7.25 | 7.21 |

| Thiophene H4 | 7.18 | 7.15 |

| Thiophene H5 | 7.65 | 7.62 |

| Oxazole H4 | 8.10 | 8.05 |

| COOH | 12.50 | 12.45 |

| ¹³C NMR | ||

| Thiophene C2 | 130.1 | 129.8 |

| Thiophene C3 | 128.5 | 128.2 |

| Thiophene C4 | 127.9 | 127.6 |

| Thiophene C5 | 132.4 | 132.1 |

| Oxazole C2 | 161.5 | 161.2 |

| Oxazole C4 | 140.2 | 139.9 |

| Oxazole C5 | 125.8 | 125.5 |

| COOH | 165.7 | 165.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical UV-Vis and Fluorescence Spectra Simulation

Computational simulations are instrumental in interpreting and predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. These simulations provide insights into the electronic transitions that give rise to the observed spectroscopic properties.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating excited-state properties. The process begins with the optimized ground-state geometry of the molecule. TD-DFT calculations are then performed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. To simulate spectra in a solvent, a polarizable continuum model (PCM) is often employed to account for the effect of the solvent environment on the electronic transitions.

Fluorescence spectra are simulated by first optimizing the geometry of the first excited state (S1). A TD-DFT calculation is then performed on this optimized excited-state geometry to determine the emission energy (λem), which corresponds to the transition from S1 back to the ground state (S0). The difference between the absorption and emission maxima is known as the Stokes shift, a key photophysical parameter. These calculations also identify the molecular orbitals involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Illustrative Data: Simulated Spectroscopic Properties

The following table is a representative example of how simulated UV-Vis and fluorescence data for this compound would be presented.

| Parameter | Predicted Value (in DMSO) | Main Orbital Contribution |

| Absorption | ||

| λmax (nm) | 315 | HOMO -> LUMO |

| Oscillator Strength (f) | 0.85 | |

| Fluorescence | ||

| λem (nm) | 420 | LUMO -> HOMO |

| Stokes Shift (nm) | 105 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy landscape and dynamic behavior of a molecule.

Preferred Conformations of the Chemical Compound

This compound possesses several rotatable bonds that give rise to different spatial arrangements, or conformations. The most significant of these is the single bond connecting the thiophene and oxazole rings. The relative orientation of these two rings is defined by the dihedral angle (θ).

To identify the most stable conformations, a potential energy surface (PES) scan is typically performed. This involves systematically rotating the key dihedral angle(s) and calculating the relative energy at each step using quantum mechanical methods like DFT. The minima on the resulting energy profile correspond to the most stable, or preferred, conformations. For this molecule, key considerations include:

Ring-Ring Orientation: The rotation around the C-C bond linking the thiophene and oxazole rings can lead to planar (syn or anti) or non-planar (twisted) conformers. The planarity is often favored due to extended π-conjugation, but steric hindrance can force the rings into a twisted arrangement.

Carboxylic Acid Orientation: The carboxylic acid group can also rotate, leading to different conformers. The orientation is often stabilized by intramolecular hydrogen bonding.

Computational studies on similar bi-aromatic systems suggest that planar or near-planar conformations are often the most stable due to the benefits of electronic delocalization across the rings.

Flexibility and Torsional Barriers

The flexibility of the molecule is determined by the energy barriers that separate the stable conformers. These torsional barriers can be quantified from the potential energy surface scan as the energy difference between the stable conformers (energy minima) and the transition states (energy maxima) that connect them.

A low rotational barrier (a few kcal/mol) indicates that the molecule is flexible and can easily interconvert between conformations at room temperature. A high barrier suggests a more rigid structure. For this compound, the primary torsional barrier would be for the rotation about the inter-ring C-C bond.

Molecular dynamics (MD) simulations can provide further insight into the molecule's dynamic behavior. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the observation of conformational transitions in a simulated environment (e.g., in water or another solvent), providing a more realistic picture of the molecule's flexibility and the relative populations of different conformers over time.

Advanced Derivatization and Functionalization Strategies for 2 Thiophen 2 Yl 1,3 Oxazole 5 Carboxylic Acid

Design and Synthesis of Conjugated Systems Incorporating the Chemical Compound

The inherent aromaticity and planarity of the thiophene (B33073) and oxazole (B20620) rings in 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid make it an excellent building block for the construction of extended π-conjugated systems. Such systems are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Oligomers and polymers based on the this compound scaffold can be designed to create materials with tunable electronic and photophysical properties. The carboxylic acid group can be converted into other functional groups, such as esters or amides, to enhance solubility and processability, which are crucial for device fabrication.

One potential approach involves the polymerization of derivatives of this compound. For instance, thiophene-substituted 2-oxazolines have been successfully polymerized to form thermally stable precursors for conductive polymers. nih.govresearchgate.net This strategy could be adapted by first converting the carboxylic acid of the target molecule into a functional group suitable for initiating or participating in polymerization reactions. For example, the carboxylic acid could be transformed into an amino or alcohol functionality, which can then be used to synthesize thiophene-bearing oxazoline (B21484) monomers for subsequent cationic ring-opening polymerization (CROP). nih.gov The resulting polymers would feature the thiophene-oxazole moiety as a pendant group, which could then be further functionalized or utilized for its electronic properties.

Another strategy is to leverage the reactivity of the thiophene ring. Thiophene-based conjugated oligomers are known for their excellent light-harvesting and charge transport properties. rsc.org The thiophene unit in this compound can be activated for coupling reactions to form oligomers. For instance, temperature-controlled oligomerization using a nickel(II) external initiator and a lithium diisopropylamide (LDA) activator could be employed to synthesize well-defined oligothiophenes incorporating the oxazole-carboxylic acid unit. rsc.org

The following table summarizes potential polymerization strategies:

| Polymerization Strategy | Monomer | Key Features |

| Cationic Ring-Opening Polymerization (CROP) | Thiophene-oxazole functionalized 2-oxazoline | Thermally stable polymers, precursors to conductive materials. nih.gov |

| Nickel-Initiated Oligomerization | Activated thiophene-oxazole derivative | Precise control over oligomer length and properties. rsc.org |